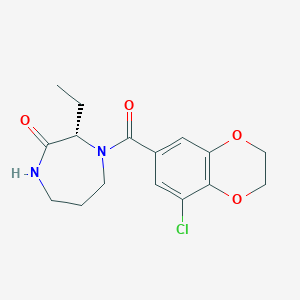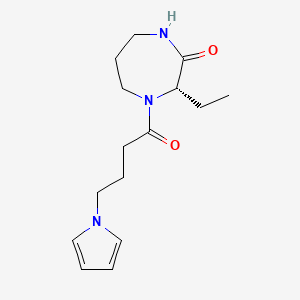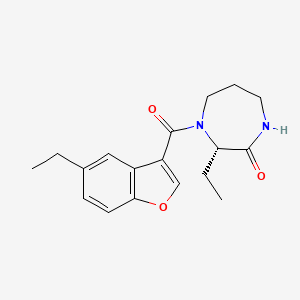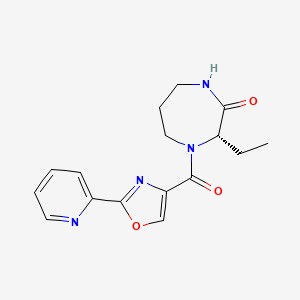
(3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepines. It is also known as Ro-15-1788 or flumazenil. This compound is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
作用机制
The mechanism of action of (3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one involves binding to the benzodiazepine receptor on the GABA-A receptor complex. This binding site is distinct from the GABA binding site and enhances the activity of GABA, leading to increased inhibition of neuronal activity. Flumazenil acts as a competitive antagonist of the benzodiazepine receptor, blocking the effects of benzodiazepines on GABA-A receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. It enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, hypnotic, and anticonvulsant effects. Flumazenil acts as a competitive antagonist of the benzodiazepine receptor, blocking the effects of benzodiazepines on GABA-A receptors.
实验室实验的优点和局限性
The advantages of using (3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one in lab experiments are that it is a selective antagonist of the benzodiazepine receptor and can be used to study the effects of benzodiazepines on GABA-A receptors. The limitations are that it is not a complete antagonist of the benzodiazepine receptor and may not completely reverse the effects of benzodiazepines.
未来方向
For research on (3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one include studying its effects on different subtypes of GABA-A receptors and its potential as a therapeutic agent for anxiety and other neurological disorders. Additionally, research could focus on developing more selective antagonists of the benzodiazepine receptor that have fewer limitations in lab experiments.
合成方法
The synthesis of (3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one involves several steps. The starting material is 2-aminopyridine, which is reacted with ethyl acetoacetate to form 2-ethyl-4-pyridinone. This compound is then reacted with oxalyl chloride to form 2-ethyl-4-pyridinyl oxalyl chloride. The next step involves the reaction of 2-ethyl-4-pyridinyl oxalyl chloride with ethyl diazoacetate to form the diazepine ring. Finally, the oxazole moiety is introduced by reacting the diazepine with 4-bromo-3-nitrobenzoic acid followed by reduction with sodium dithionite.
科学研究应用
(3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one is widely used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and anticonvulsants. They act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. Flumazenil is a selective antagonist of the benzodiazepine receptor and is used to reverse the effects of benzodiazepines.
属性
IUPAC Name |
(3S)-3-ethyl-4-(2-pyridin-3-yl-1,3-oxazole-4-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-13-14(21)18-7-4-8-20(13)16(22)12-10-23-15(19-12)11-5-3-6-17-9-11/h3,5-6,9-10,13H,2,4,7-8H2,1H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKRZUYGXRNNT-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)C2=COC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)

![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)

![(3S)-3-ethyl-4-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropanecarbonyl]-1,4-diazepan-2-one](/img/structure/B7349450.png)
![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)

![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)
![(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B7349492.png)
![(3S)-4-[3-(3-ethoxyphenyl)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349498.png)
![(2S,5R)-5-N-[3-(2-fluorophenyl)oxetan-3-yl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7349516.png)